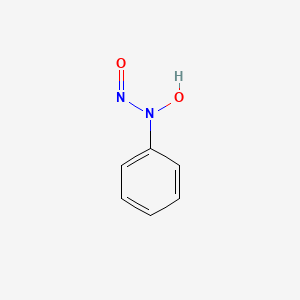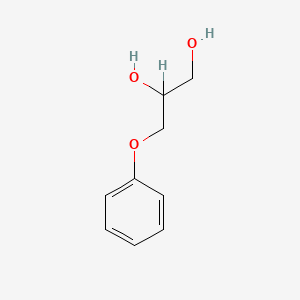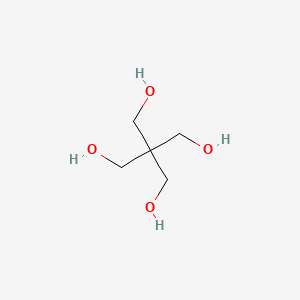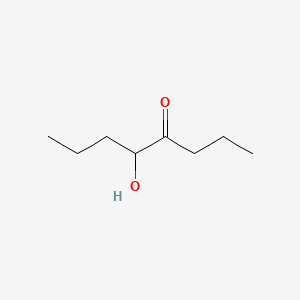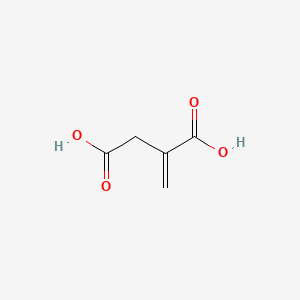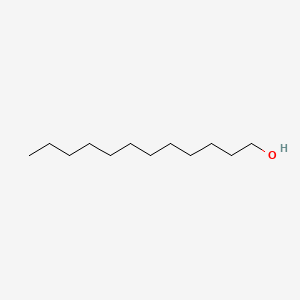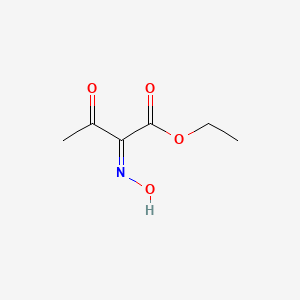
ethyl (2Z)-2-hydroxyimino-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “ethyl (2Z)-2-hydroxyimino-3-oxobutanoate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the compound “ethyl (2Z)-2-hydroxyimino-3-oxobutanoate” involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Industrial production also focuses on cost-effectiveness and environmental sustainability, employing green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
The compound “ethyl (2Z)-2-hydroxyimino-3-oxobutanoate” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving “this compound” often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions might require anhydrous conditions to prevent side reactions. Substitution reactions often involve catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
科学研究应用
Chemistry
In chemistry, “ethyl (2Z)-2-hydroxyimino-3-oxobutanoate” is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, “this compound” is investigated for its potential as a biochemical probe or therapeutic agent. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
The compound has potential applications in medicine, particularly in the development of new drugs. Its pharmacological properties are studied to understand its effects on various biological pathways and its potential therapeutic benefits.
Industry
In industry, “this compound” is used in the manufacture of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as materials science, nanotechnology, and environmental remediation.
作用机制
The mechanism of action of “ethyl (2Z)-2-hydroxyimino-3-oxobutanoate” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind to its targets with high specificity, influencing processes such as signal transduction, gene expression, and metabolic regulation.
属性
IUPAC Name |
ethyl (2Z)-2-hydroxyimino-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h10H,3H2,1-2H3/b7-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACSYDRIOYGJNH-ALCCZGGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
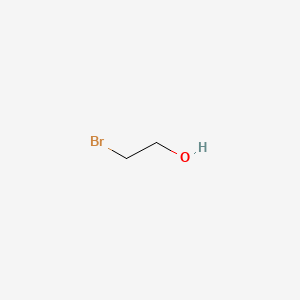

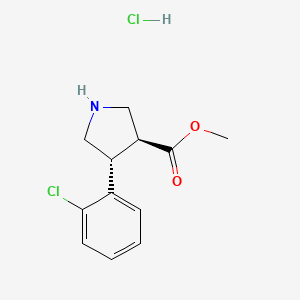
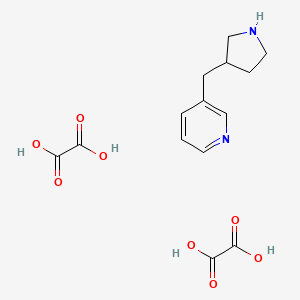
![trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid](/img/structure/B7768940.png)
![4-[[3,5-Bis(trifluoromethyl)phenyl]methyl]piperidin-1-ium;chloride](/img/structure/B7768952.png)
